

Application Notes and Protocols for SKI-V in In Vivo Studies

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Compound of Interest

Compound Name: SKI V

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These application notes provide detailed information on the dosage, administration, and experimental protocols for the use of SKI-V, a sphingosine kinase (SphK) inhibitor, in in vivo research models. The data presented is compiled from preclinical studies investigating the therapeutic potential of SKI-V, primarily in oncology.

Overview of SKI-V

SKI-V is a non-lipid, small molecule inhibitor of sphingosine kinases (SphK1 and SphK2), enzymes that catalyze the formation of the signaling lipid sphingosine-1-phosphate (S1P). By inhibiting SphK, SKI-V disrupts the cellular "sphingolipid rheostat," leading to an accumulation of pro-apoptotic ceramides and a reduction in pro-survival S1P.^{[1][2]} This mechanism underlies its anti-proliferative and pro-apoptotic effects observed in various cancer cell lines.

Furthermore, SKI-V has been shown to inhibit the Akt-mTOR signaling pathway, a critical regulator of cell growth and survival.^{[1][2]}

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies utilizing SKI-V.

Table 1: In Vivo Dosage and Administration of SKI-V

Animal Model	Cancer Type	Dosage	Administration Route	Dosing Schedule	Reference
Nude Mice	Cervical Cancer	25 mg/kg	Intraperitoneal (i.p.)	Daily	[1]
Nude Mice	Osteosarcoma	30 mg/kg	Intraperitoneal (i.p.)	Daily	

Table 2: Summary of In Vivo Efficacy of SKI-V

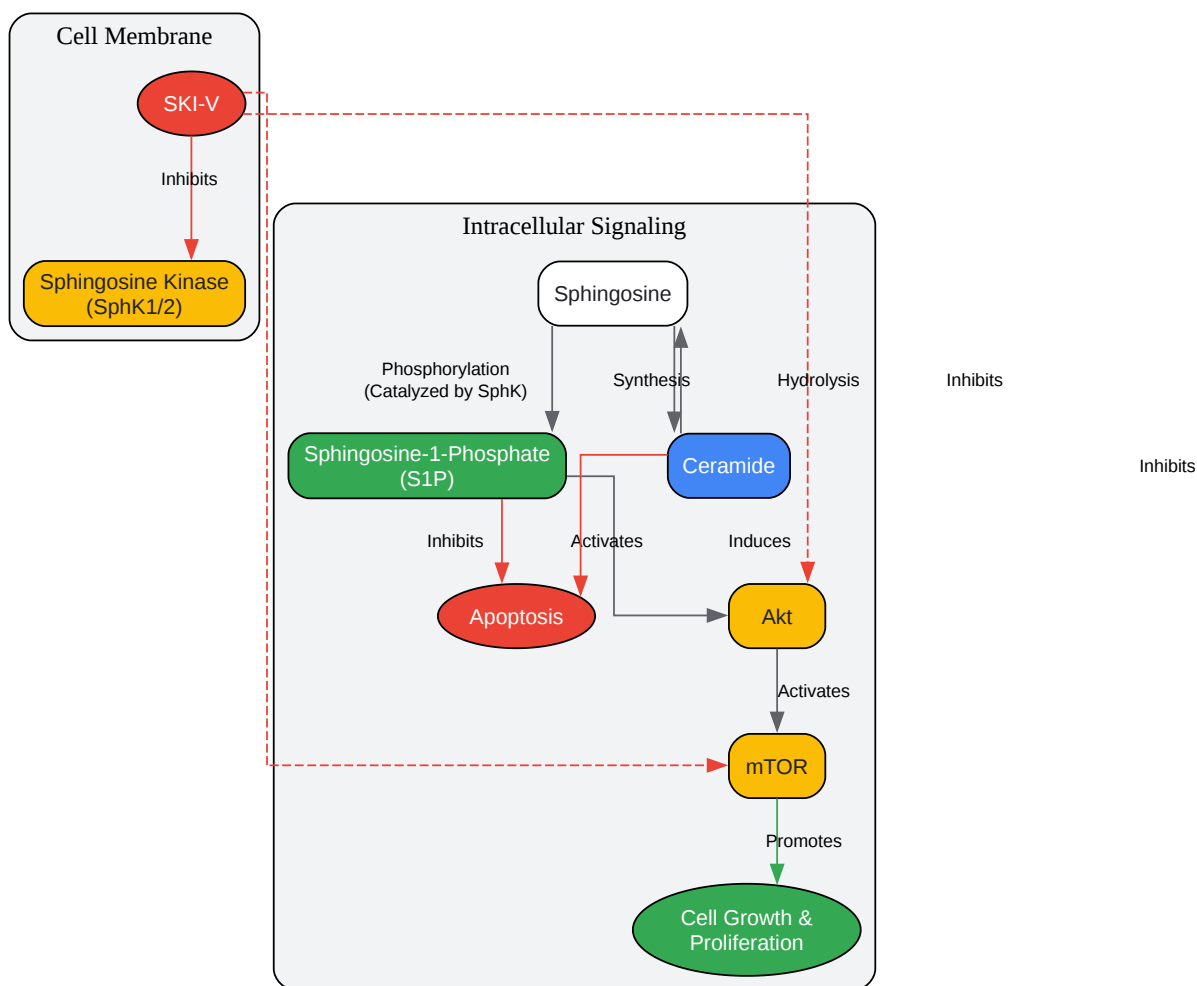
Cancer Type	Animal Model	Key Findings	Reference
Cervical Cancer	Nude Mice Xenograft	Significantly suppressed subcutaneous tumor growth.	
Osteosarcoma	Nude Mice Xenograft	Potently suppressed xenograft tumor growth.	

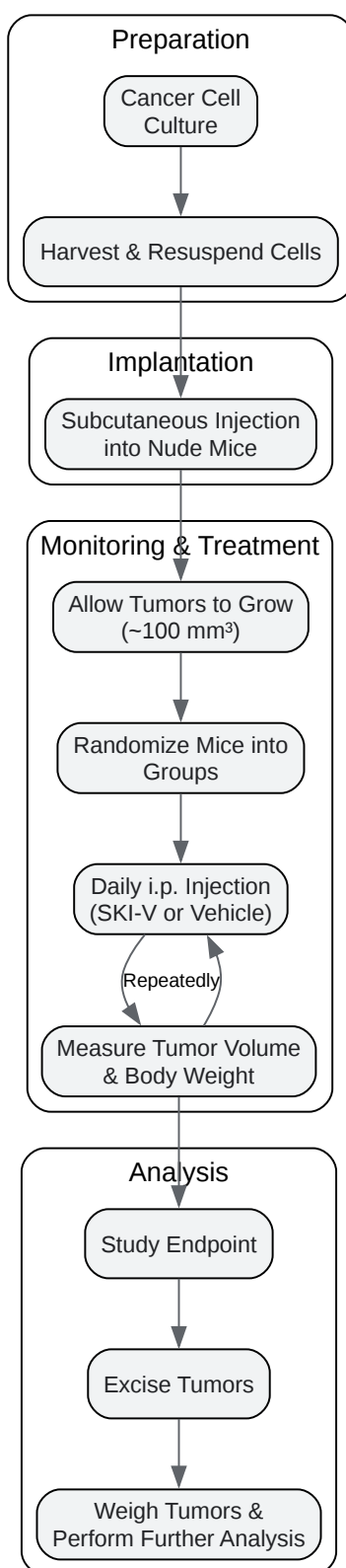
Table 3: Reported Toxicity Profile of SKI-V

Animal Model	Doses Tested	Observed Toxicity	Reference
Swiss-Webster and BALB/c Nude Mice	Up to 75 mg/kg	No immediate or delayed toxicity reported.	
Nude Mice (Cervical Cancer Study)	25 mg/kg daily	No apparent toxicities; no significant difference in mice body weights compared to vehicle control.	

Signaling Pathway

SKI-V primarily targets sphingosine kinase (SphK), leading to a cascade of downstream effects that culminate in reduced cell proliferation and increased apoptosis.





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References

- 1. The sphingosine kinase inhibitor SKI-V suppresses cervical cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-osteosarcoma cell activity by the sphingosine kinase 1 inhibitor SKI-V - PubMed [pubmed.ncbi.nlm.nih.gov]
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